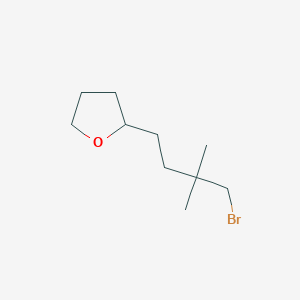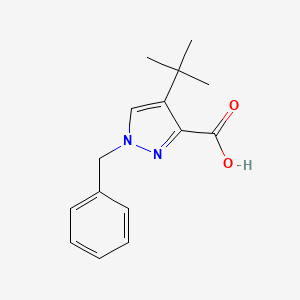
1-benzyl-4-tert-butyl-1H-pyrazole-3-carboxylicacid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-benzyl-4-tert-butyl-1H-pyrazole-3-carboxylic acid is a heterocyclic compound that belongs to the pyrazole family Pyrazoles are five-membered rings containing two adjacent nitrogen atoms This specific compound is characterized by the presence of a benzyl group at the 1-position, a tert-butyl group at the 4-position, and a carboxylic acid group at the 3-position
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-benzyl-4-tert-butyl-1H-pyrazole-3-carboxylic acid can be achieved through several synthetic routes. One common method involves the cyclocondensation of hydrazines with 1,3-dicarbonyl compounds or their synthetic equivalents . This reaction typically proceeds under acidic or basic conditions, leading to the formation of the pyrazole ring.
Another approach involves the cycloaddition of 1,3-dipoles to dipolarophiles
Industrial Production Methods
Industrial production of 1-benzyl-4-tert-butyl-1H-pyrazole-3-carboxylic acid may involve large-scale batch or continuous processes. These methods often utilize optimized reaction conditions to maximize yield and minimize by-products. The choice of solvents, catalysts, and purification techniques plays a crucial role in the efficiency of the industrial synthesis.
化学反应分析
Types of Reactions
1-benzyl-4-tert-butyl-1H-pyrazole-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to convert specific functional groups into different oxidation states.
Substitution: The benzyl and tert-butyl groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives.
科学研究应用
1-benzyl-4-tert-butyl-1H-pyrazole-3-carboxylic acid has several scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules. Its unique structure allows for the exploration of new synthetic pathways and the development of novel compounds.
Biology: In biological research, the compound can be used to study enzyme interactions and metabolic pathways. Its structural features make it a valuable tool for probing biological systems.
Medicine: The compound has potential applications in drug discovery and development. Its ability to interact with specific molecular targets makes it a candidate for therapeutic agents.
Industry: In industrial applications, the compound can be used as an intermediate in the production of pharmaceuticals, agrochemicals, and other specialty chemicals.
作用机制
The mechanism of action of 1-benzyl-4-tert-butyl-1H-pyrazole-3-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. The exact mechanism depends on the specific application and the molecular targets involved.
相似化合物的比较
1-benzyl-4-tert-butyl-1H-pyrazole-3-carboxylic acid can be compared with other similar compounds, such as:
1-benzyl-4-tert-butyl-1H-pyrazole-5-carboxylic acid: This compound differs in the position of the carboxylic acid group, which can influence its chemical properties and reactivity.
1-benzyl-4-methyl-1H-pyrazole-3-carboxylic acid: The presence of a methyl group instead of a tert-butyl group can affect the compound’s steric and electronic properties.
1-phenyl-4-tert-butyl-1H-pyrazole-3-carboxylic acid: The substitution of a phenyl group for the benzyl group can alter the compound’s interactions with molecular targets.
These comparisons highlight the uniqueness of 1-benzyl-4-tert-butyl-1H-pyrazole-3-carboxylic acid and its potential advantages in various applications.
属性
分子式 |
C15H18N2O2 |
|---|---|
分子量 |
258.32 g/mol |
IUPAC 名称 |
1-benzyl-4-tert-butylpyrazole-3-carboxylic acid |
InChI |
InChI=1S/C15H18N2O2/c1-15(2,3)12-10-17(16-13(12)14(18)19)9-11-7-5-4-6-8-11/h4-8,10H,9H2,1-3H3,(H,18,19) |
InChI 键 |
VDBYRBBTJXSNRS-UHFFFAOYSA-N |
规范 SMILES |
CC(C)(C)C1=CN(N=C1C(=O)O)CC2=CC=CC=C2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


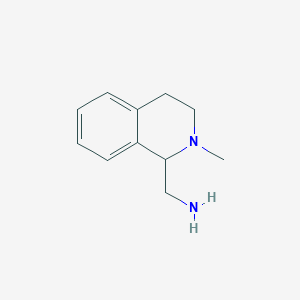
![5-{[3-butyl-5-(nitroamino)-1H-1,2,4-triazol-1-yl]methyl}-2-chloropyridine](/img/structure/B13546860.png)
aminehydrochloride](/img/structure/B13546862.png)
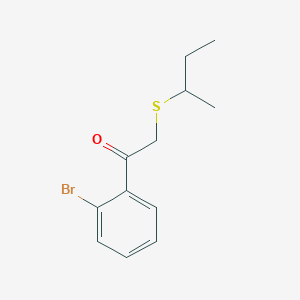

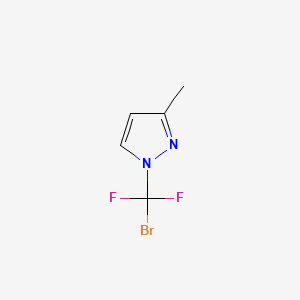
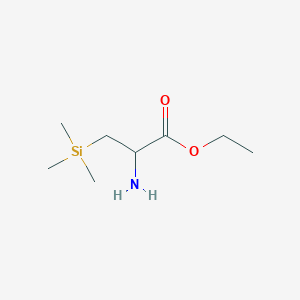
![2-Oxabicyclo[2.2.1]heptan-1-ylmethanamine](/img/structure/B13546889.png)
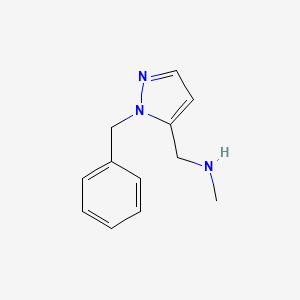
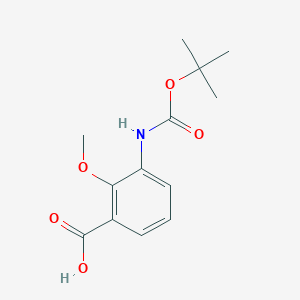
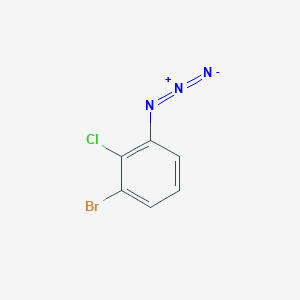
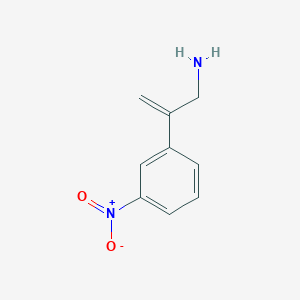
![1H,2H,3H-pyrrolo[3,4-b]quinolin-3-one](/img/structure/B13546951.png)
